molecular formula C16H27NO B14943773 Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)-

Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)-

Cat. No.: B14943773
M. Wt: 249.39 g/mol
InChI Key: ZOYWVRYFHBNIDA-UHFFFAOYSA-N
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Description

4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL is an organic compound that belongs to the class of adamantane derivatives It is characterized by the presence of a cyclohexylamino group attached to the adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL typically involves the reaction of adamantanone with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine formed during the reaction .

Industrial Production Methods

Industrial production of 4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL may involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of substituted adamantane compounds .

Scientific Research Applications

4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL involves its interaction with specific molecular targets. The cyclohexylamino group can interact with biological receptors, leading to various physiological effects. The compound may also influence cellular pathways by modulating enzyme activities and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL is unique due to the combination of the adamantane core and the cyclohexylamino group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

4-(cyclohexylamino)adamantan-1-ol

InChI

InChI=1S/C16H27NO/c18-16-8-11-6-12(9-16)15(13(7-11)10-16)17-14-4-2-1-3-5-14/h11-15,17-18H,1-10H2

InChI Key

ZOYWVRYFHBNIDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2C3CC4CC2CC(C4)(C3)O

Origin of Product

United States

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